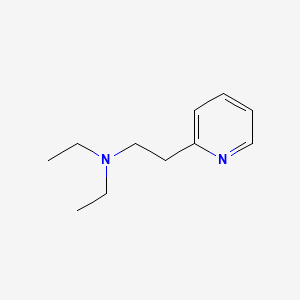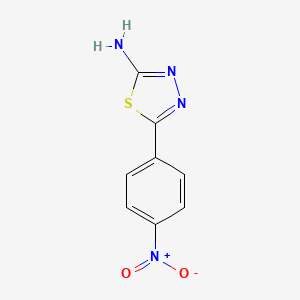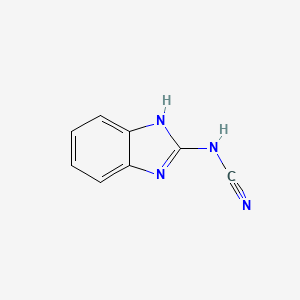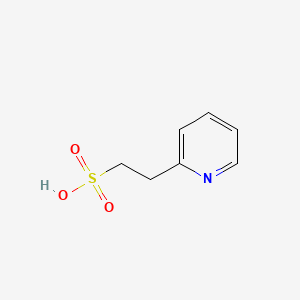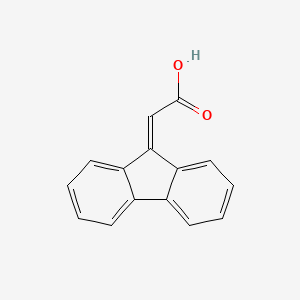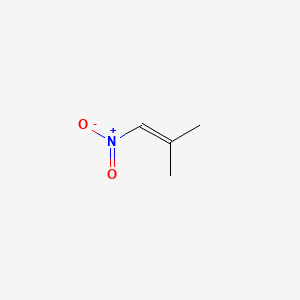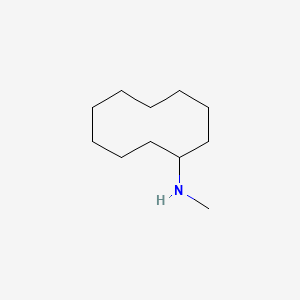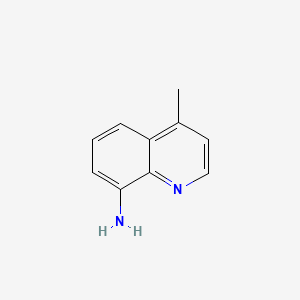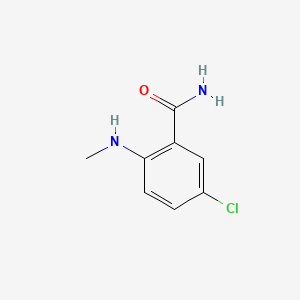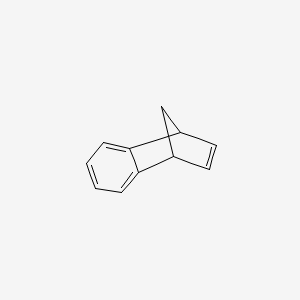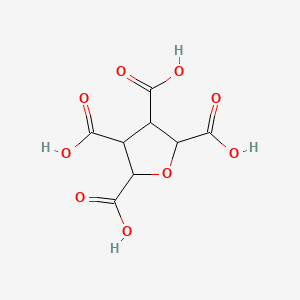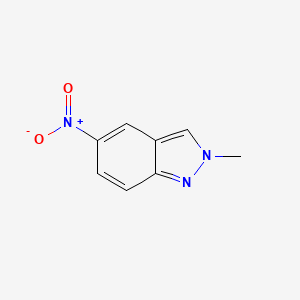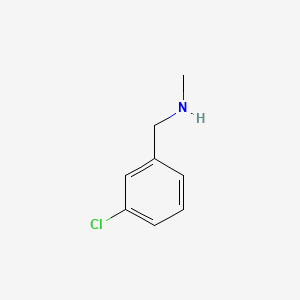
3-Chloro-N-methylbenzylamine
Descripción general
Descripción
3-Chloro-N-methylbenzylamine is a chemical compound that is structurally related to benzylamine derivatives. While the provided papers do not directly discuss 3-Chloro-N-methylbenzylamine, they do provide insights into similar compounds, which can help infer certain aspects of its chemistry. For instance, the synthesis and structural characterization of related benzylamine derivatives are discussed, which often involve X-ray diffraction and various spectroscopic methods for elucidation .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation . These methods are indicative of the complexity involved in synthesizing benzylamine derivatives. The synthesis of 3-Chloro-N-methylbenzylamine would likely involve a similar complexity, with specific attention to introducing the chloro and methyl groups at the appropriate positions on the benzylamine backbone.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of benzylamine derivatives . The molecular structures of these compounds can vary significantly, with different space groups and cell parameters reported. For example, the crystal structure of a related compound, N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, is monoclinic with space group P2(1) . The molecular structure of 3-Chloro-N-methylbenzylamine would similarly be expected to exhibit a well-defined geometry that could be elucidated using similar techniques.
Chemical Reactions Analysis
Benzylamine derivatives can undergo various chemical reactions, including cyclopalladation, where palladium is introduced into the molecule . The reactivity of such compounds is influenced by the presence of electron-donating or withdrawing groups, which would also be the case for 3-Chloro-N-methylbenzylamine. The chloro group, being electron-withdrawing, could affect the reactivity of the compound in palladation reactions or other transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives can be deduced from their molecular structure and substituents. For instance, the presence of a chloro group can influence the compound's polarity, boiling point, and solubility . The melting and decomposition points of these compounds can be determined through thermal analysis, as seen in the study of 3-methylbenzylammonium nitrate . The electronic properties, such as HOMO-LUMO gaps, can be analyzed using computational methods like density functional theory (DFT), which provides insights into the stability and reactivity of the compound .
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
3-Chloro-N-methylbenzylamine is utilized in the field of organic synthesis. For instance, Liu et al. (2001) described the use of optically active aminonaphthol, obtained by condensation of 2-naphthol, benzaldehyde, and (S)-methylbenzylamine followed by N-methylation, to catalyze the enantioselective ethylation of aryl aldehydes to secondary alcohols with high enantioselectivities at room temperature (Liu et al., 2001).
Asymmetric Synthesis
In asymmetric synthesis, the reactions of chlorophosphines with (S)- or (R)-1-methylbenzylamines proceed stereoselectively, as demonstrated by Kolodiazhnyi et al. (2003). They managed to synthesize N-(1-methylbenzyl)aminophosphines, which were isolated as crystalline borane complexes with 100% diastereomeric purity (Kolodiazhnyi et al., 2003).
Safety And Hazards
3-Chloro-N-methylbenzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, harmful if swallowed, and can cause skin irritation and serious eye damage . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNLAQVYPIAHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068163 | |
| Record name | Benzenemethanamine, 3-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-methylbenzylamine | |
CAS RN |
39191-07-6 | |
| Record name | 3-Chloro-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39191-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3-chloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039191076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-chloro-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 3-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-N-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEMETHANAMINE, 3-CHLORO-N-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3Q5ZMA9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


